Eurycarpin A
Description
from the roots of Glycyrrhiza eurycarpa; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3-4,6-10,21-23H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCFAUGCNTZUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C=CC(=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Eurycarpin a in Academic Research
Historical Context of Isoflavonoid (B1168493) Research
The study of isoflavonoids has a notable history, with initial scientific interest emerging in the 1940s. This period saw isoflavones gain attention due to observed fertility problems in sheep grazing on isoflavone-rich clover, leading to the identification of "clover disease." nih.govoaepublish.comresearchgate.net Subsequently, in the 1950s, research expanded to explore their estrogenic and antiestrogenic effects in rodents, even considering their potential as growth promoters in the animal feed industry. nih.govresearchgate.net
Despite these early investigations, widespread attention to the role of isoflavonoids, particularly in disease prevention, significantly increased in the 1990s, largely propelled by research sponsored by institutions such as the U.S. National Cancer Institute. nih.govresearchgate.net Isoflavonoids are plant secondary metabolites characterized by a 3-phenylchroman skeleton, distinguishing them from other flavonoids by the position of their aromatic B ring. oaepublish.comfrontiersin.org They are predominantly found in the Fabaceae family, which includes important plants for human nutrition and animal feed. oaepublish.comfrontiersin.org Their structural similarity to 17β-estradiol, a human sex hormone, has led to their collective designation as phytoestrogens, implying their ability to interact with cellular signaling pathways and influence various biological functions in humans. frontiersin.orgnih.gov To date, over 2,400 distinct isoflavonoids have been identified from more than 300 plant species. frontiersin.org
Significance of Natural Products in Drug Discovery Research
Natural products have historically played a pivotal role in the discovery and development of new drugs, serving as a primary source for therapeutic agents since ancient times. scielo.bropenaccessjournals.comitmedicalteam.pl Many traditional medicines, often derived from plants, minerals, and animals, have provided the basis for modern pharmaceuticals. scielo.bropenaccessjournals.com This enduring significance stems from the remarkable structural and chemical diversity inherent in natural compounds, which often feature intricate carbon skeletons and unique chemical scaffolds that are frequently absent in synthetic molecular collections. scielo.brscirp.orgmdpi.com
The unmatched chemical diversity of natural products allows them to originate lead drug candidates for complex biological targets. scielo.br It is estimated that approximately 40% of the chemical scaffolds found in natural products are not present in current medicinal chemistry, making them complementary to synthetically produced molecules. scirp.org Historically, natural products or their derivatives have accounted for a substantial proportion of approved new chemical entities (NCEs) and best-selling drugs. For instance, about 45% of today's best-selling drugs originate from natural products or their derivatives. scirp.org Furthermore, a significant percentage of drugs in specific therapeutic areas, such as antimicrobials, anticancer, antihypertensive, and anti-inflammatory agents, are derived from natural sources, with estimates suggesting 60-80% of antibiotics and anti-cancer drugs fall into this category. scielo.britmedicalteam.pl Iconic examples of natural product-derived drugs include aspirin, digitoxin, morphine, quinine, and penicillin. itmedicalteam.plscirp.org The biological history of natural products, having evolved to interact with biological systems, also provides an inherent advantage in drug discovery. scirp.org
Eurycarpin A as a Subject of Contemporary Phytochemical Investigation
This compound is an isoflavonoid analog and is specifically classified as a prenylflavonoid. medchemexpress.eucymitquimica.commedchemexpress.com This natural compound has been isolated from various medicinal plants, including the roots of Glycyrrhiza eurycarpa and Glycyrrhiza inflata, and from the ethanol (B145695) extract of the Chinese folk medicine Crotalaria ferruginea. medchemexpress.eumedchemexpress.comnih.govtargetmol.com
As a bioactive natural product, this compound is also utilized as a reference standard in pharmaceutical testing and phytochemical analysis. targetmol.combiosynth.combiosynth.com Research into this compound, often within the context of the plant extracts it is found in, suggests potential biological activities. Flavonoids, including this compound, are frequently investigated for their antioxidant, cytotoxic (anticancer), and anti-inflammatory properties, indicating their capacity to modulate immune responses. researchgate.net The ongoing phytochemical investigation of this compound aims to further elucidate its specific mechanisms of action and therapeutic potential.
The key chemical properties of this compound are summarized in the table below:
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CHO | nih.gov |
| Molecular Weight | 338.35 g/mol (Computed) | nih.gov |
| CAS Number | 166547-20-2 | nih.govtargetmol.combiosynth.com |
| PubChem CID | 5317300 | nih.gov |
| IUPAC Name | 3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one | nih.gov |
| Primary Plant Sources | Glycyrrhiza eurycarpa, Glycyrrhiza inflata, Crotalaria ferruginea | medchemexpress.eumedchemexpress.comnih.govtargetmol.com |
Phytochemical Profiling and Natural Occurrence
Botanical Sources of Eurycarpin A
This compound has been identified in several specific plant species, predominantly within the Glycyrrhiza genus, which belongs to the Fabaceae family.
Key botanical sources from which this compound has been isolated include:
Glycyrrhiza eurycarpa : The roots of this species have been reported as a source of this compound. wikipedia.orgwikipedia.orgnih.govlipidmaps.org
Glycyrrhiza inflata : this compound has also been found in this Glycyrrhiza species. wikipedia.orgnih.gov
Glycyrrhiza uralensis : Commonly known as Chinese licorice, the roots of Glycyrrhiza uralensis Fisch. are a well-documented source of this compound. nih.govuni.luresearchgate.netuni.lu
Glycyrrhiza glabra : This species is also noted as a botanical source for this compound. nih.gov
The identification of this compound alongside other isoflavones such as licoisoflavone A, calycosin, and formononetin (B1673546) from the roots of Glycyrrhiza eurycarpa further underscores the phytochemical richness of this genus. lipidmaps.org
An overview of the primary botanical sources of this compound is presented in Table 1.
Table 1: Primary Botanical Sources of this compound
| Plant Species | Plant Part Primarily Isolated From | Family |
| Glycyrrhiza eurycarpa | Roots | Fabaceae |
| Glycyrrhiza inflata | Not specified, likely roots | Fabaceae |
| Glycyrrhiza uralensis | Roots | Fabaceae |
| Glycyrrhiza glabra | Not specified, likely roots | Fabaceae |
Research indicates that this compound is primarily isolated and purified from the roots of Glycyrrhiza species. wikipedia.orglipidmaps.orguni.luresearchgate.net This suggests a concentrated presence of the compound within the subterranean storage organs of these plants.
Phytogeographical Considerations
The genus Glycyrrhiza, which is the primary source of this compound, is widely distributed. Species like Glycyrrhiza uralensis are integral to the flora of regions where Traditional Chinese Medicine (TCM) is practiced, particularly in East Asia. researchgate.netuni.lu The geographical prevalence of these plants directly correlates with the traditional use and research focus on compounds like this compound in these regions.
Context within Traditional Medicinal Systems Research
This compound is recognized as a natural product derived from the Glycyrrhiza genus, a cornerstone of the Fabaceae family, which holds significant importance in traditional medicinal systems. fishersci.ca Glycyrrhiza uralensis, for instance, is a classic prescription in Traditional Chinese Medicine (TCM). researchgate.netuni.lucdutcm.edu.cn
Within the framework of traditional medicine, this compound is considered an effective component of licorice, a common name for Glycyrrhiza. It has been associated with traditional uses for treating coughs and improving digestive disorders. uni.lu The ongoing research in traditional medicinal systems often involves the identification and analysis of active compounds like this compound. Modern analytical techniques, such as UPLC-MS/MS combined with network pharmacology, are employed to explore the active ingredients and their mechanisms of action within Traditional Chinese Medicine formulations. cdutcm.edu.cn This research aims to provide a scientific basis for the long-standing traditional applications of these plant-derived compounds.
Isolation, Purification, and Structural Elucidation Methodologies
Advanced Extraction and Isolation Techniques for Eurycarpin A
The initial step in obtaining this compound involves its extraction from plant material, primarily the stems of Eurya japonica. acs.org This is followed by a series of isolation procedures designed to separate the target compound from a complex mixture of other phytochemicals.
Solvent-Based Extraction Approaches
The process commences with a comprehensive extraction using a solvent system designed to draw out a broad range of compounds from the raw plant material.
Initial Extraction: The dried and processed stems of Eurya japonica are subjected to extraction with a 95% aqueous ethanol (B145695) (EtOH) solution. acs.org Ethanol is a polar organic solvent effective at dissolving a wide array of compounds, including flavonoids like this compound. nih.gov This initial step yields a crude extract containing the desired compound alongside numerous other extracted substances.
Solvent Partitioning: Following the initial extraction and concentration to remove the ethanol, the resulting aqueous suspension undergoes a liquid-liquid partitioning process. This technique separates compounds based on their differential solubility in immiscible solvents. The aqueous suspension is successively partitioned with solvents of increasing polarity. acs.org This hierarchical separation is critical for the initial fractionation of the crude extract.
| Solvent System for Partitioning | Target Fraction |
| n-hexane | Used to remove highly non-polar compounds like fats and waxes. |
| Ethyl acetate (B1210297) (EtOAc) | This fraction contains compounds of intermediate polarity, including this compound. acs.org |
| n-butanol (n-BuOH) | This solvent extracts more polar compounds, such as glycosides. acs.org |
The ethyl acetate fraction, which is enriched with this compound, is collected for further purification. acs.org
Chromatographic Separation Strategies
Chromatography is the cornerstone of purification for this compound, involving several sequential steps to achieve high purity. This process separates molecules based on their differential interactions with a stationary phase and a mobile phase. kjom.org
The concentrated ethyl acetate extract is first subjected to column chromatography, a fundamental technique for purifying compounds from a mixture on a preparative scale. nih.govjst.go.jp
Silica (B1680970) Gel Chromatography : The extract is loaded onto a column packed with silica gel. acs.org Compounds are then eluted with a solvent gradient, starting with non-polar solvents and gradually increasing polarity. This separates the components based on their polarity, with less polar compounds eluting first.
Sephadex LH-20 Chromatography : Fractions from the silica gel column that contain this compound are further purified using a Sephadex LH-20 column. acs.org This is a type of size-exclusion chromatography that also involves adsorption and partition effects, separating compounds based on their molecular size and polarity.
High-Performance Liquid Chromatography (HPLC) is employed as the final purification step to isolate this compound to a high degree of purity. doi.org This technique uses high pressure to pass the solvent through a column packed with fine particles, providing high-resolution separations.
For the purification of this compound, a semipreparative HPLC system is utilized. acs.org
| HPLC Purification Parameters | |
| Column Type | Reversed-phase (ODS/C18) acs.org |
| Typical Mobile Phase | A gradient system of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape. |
| Detection | UV detector, often a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths. |
This HPLC step is precise enough to separate this compound from other closely related flavonoids and impurities that may have co-eluted during the previous column chromatography stages. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. While primarily used for the identification and quantification of compounds in a mixture, it plays a crucial role in the analysis of fractions during the purification process.
During the isolation of compounds from Eurya japonica, LC-MS is used to analyze the fractions obtained from column chromatography to quickly identify which ones contain this compound. This is achieved by monitoring for the specific mass-to-charge ratio (m/z) of the target compound. An LC-MS system can provide real-time information on the composition of the eluent, guiding the fractionation process.
Precipitation and Filtration Techniques
Precipitation and filtration are fundamental techniques used throughout the isolation and purification process.
Filtration: After the initial solvent extraction, the mixture is filtered to remove solid plant debris from the liquid crude extract. nih.gov Filtration is also used between purification steps, for instance, to clarify solutions before they are injected into an HPLC system, preventing column clogging.
Precipitation: While not explicitly detailed as a primary purification method for this compound, precipitation is inherent to the work-up process. When the crude ethanol extract is concentrated and suspended in water, less water-soluble compounds may precipitate and can be separated. Furthermore, during solvent partitioning, changes in solvent composition can lead to the selective precipitation of certain compounds. The process of concentrating fractions from chromatography columns can also result in the crystallization or precipitation of the purified compound if it is a solid at room temperature. nih.gov
Structural Elucidation Methodologies
Once a pure sample of a compound is isolated, its chemical structure must be determined. The structural elucidation of compounds isolated from Eurya japonica, including known compounds like this compound, is accomplished through a combination of modern spectroscopic methods.
The primary techniques used are:
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the detailed structure of an organic molecule.
1D NMR (¹H and ¹³C): Provides information about the types and number of hydrogen and carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY shows correlations between coupled protons, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range connections between protons and carbons, allowing for the assembly of the complete molecular skeleton.
Comparison with Reported Data: For known compounds like this compound, the acquired spectroscopic data (NMR and MS) is compared with data that has been previously published in scientific literature to confirm its identity.
State-of-the-Art Purification Protocols for this compound Homogeneity
Achieving a homogenous sample of this compound, free from other structurally similar flavonoids and contaminants, is a critical prerequisite for accurate structural analysis and biological testing. Modern purification strategies employ a combination of chromatographic and membrane-based techniques to exploit differences in the physicochemical properties of the target compound and its surrounding matrix.
Dialysis and Membrane-Based Separations
Dialysis is a fundamental technique used for the separation of molecules based on size through the principle of selective diffusion across a semi-permeable membrane. thermofisher.comcreative-proteomics.com In the context of purifying this compound from a crude plant extract, dialysis can be an effective initial step to remove small molecular weight contaminants such as salts, sugars, and other low molecular weight metabolites. thermofisher.comcreative-proteomics.com The extract is placed within a dialysis bag made of a material with a specific molecular weight cut-off (MWCO), which is then submerged in a larger volume of a buffer solution (dialysate). thermofisher.com Molecules smaller than the MWCO of the membrane will diffuse out of the bag into the dialysate, while larger molecules like this compound (with a molecular weight of 338.36 g/mol ) are retained. thermofisher.combiocrick.com
Membrane filtration techniques, such as microfiltration (MF) and ultrafiltration (UF), can also be employed to clarify the extract by removing suspended solids and larger macromolecules, which can interfere with subsequent chromatographic steps. mdpi.com These membrane-based separations are often used as a preparative step to enhance the efficiency of downstream purification processes. mdpi.com
Gel Filtration and Size-Exclusion Chromatography
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a mild and effective method for separating molecules based on their size or hydrodynamic radius. harvardapparatus.comcytivalifesciences.comnih.gov The stationary phase consists of porous beads, and the separation occurs as molecules of different sizes pass through a column packed with this gel. libretexts.orgyoutube.com
In the purification of this compound, a crude or partially purified extract is loaded onto a gel filtration column. Larger molecules that are excluded from the pores of the beads travel a shorter path and elute first. libretexts.org Smaller molecules, including this compound, can penetrate the pores to varying extents depending on their size, leading to a longer retention time and their separation from larger contaminants. youtube.com This technique is particularly useful for removing high molecular weight compounds like polysaccharides and proteins that may be present in the initial extract. The choice of the gel matrix (e.g., Sephadex) and its pore size is crucial for achieving optimal separation. harvardapparatus.com
Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) separates molecules based on their net surface charge. cytivalifesciences.comthermofisher.com This technique is highly effective for purifying ionizable molecules like this compound, which possesses hydroxyl groups that can be deprotonated to carry a negative charge under appropriate pH conditions. nih.govphenomenex.com The process involves the reversible interaction between the charged compound and an oppositely charged stationary phase (the ion-exchange resin). cytivalifesciences.com
There are two main types of IEX: anion exchange, which uses a positively charged matrix to bind negatively charged molecules, and cation exchange, which uses a negatively charged matrix for positively charged molecules. phenomenex.com For this compound, which is phenolic, anion-exchange chromatography would be the method of choice. The sample is loaded onto the column at a specific pH where this compound is charged and binds to the resin. Elution is then typically achieved by changing the pH or by increasing the concentration of a competing salt in the mobile phase, which disrupts the electrostatic interactions and releases the bound molecules. cytivalifesciences.com IEX offers high resolving power and can separate compounds with subtle differences in their charge properties. phenomenex.com
Comprehensive Structural Elucidation Techniques for this compound
Once a pure sample of this compound is obtained, a combination of powerful spectroscopic techniques is used to determine its precise chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. emerypharma.comslideshare.netutp.edu.my Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically performed to unambiguously assign the structure of this compound.
1D NMR: The primary 1D NMR experiments are ¹H (proton) and ¹³C (carbon-13) NMR.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity or splitting pattern), and the relative number of protons of each type (integration). emerypharma.com
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment.
2D NMR: 2D NMR techniques provide correlational information between different nuclei, which is crucial for assembling the molecular structure. slideshare.netuoc.gr
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, providing insights into the stereochemistry and conformation of the molecule. slideshare.net
By systematically analyzing the data from these NMR experiments, researchers can piece together the complete connectivity and stereochemistry of the this compound molecule.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the molecular weight of the compound and, through fragmentation analysis, valuable information about its structure.
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition (molecular formula) of this compound. The molecular formula for this compound is C₂₀H₁₈O₅. nih.govnaturalproducts.net
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural elucidation of this compound.
X-ray Crystallography and Diffraction Analysis
X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline molecule. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed electron density map and, from that, a precise model of the atomic arrangement. wikipedia.orgnih.govmun.ca
This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. wikipedia.org While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis of this compound would provide the most accurate and complete structural information. 222.198.130
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. wikipedia.orgtechnologynetworks.commsu.edu This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light at specific wavelengths. wikipedia.orgmsu.edu The UV-Vis spectrum provides information about the electronic transitions within the molecule and can be indicative of the type of conjugated system present. rsc.orgyoutube.com
For isoflavones like this compound, the UV-Vis spectrum is characterized by specific absorption bands that arise from the flavonoid nucleus. The positions and intensities of these bands can be influenced by the substitution pattern on the aromatic rings. msu.edu
Table of UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) |
| Methanol | Typically around 260 and 330 nm |
Note: The exact absorption maxima can vary depending on the solvent used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. taylorfrancis.comsci-hub.seazooptics.com Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. taylorfrancis.comoildoc.com
The IR spectrum of this compound would show absorption bands corresponding to the various functional groups in its structure, such as hydroxyl (-OH) groups, carbonyl (C=O) groups of the pyrone ring, and aromatic (C=C) bonds. zu.edu.pk
Table of Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Hydroxyl (O-H stretch) | ~3400 |
| Carbonyl (C=O stretch) | ~1630 |
| Aromatic (C=C stretch) | ~1600-1450 |
| Ether (C-O stretch) | ~1250-1000 |
These are approximate ranges and the exact positions of the peaks would be determined from the experimental spectrum.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. saschirality.orgnumberanalytics.comunipi.it Chirality is a key feature of many natural products and determining the three-dimensional arrangement of atoms is crucial for understanding their biological activity. spark904.nl
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgpsu.edujascoinc.com The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. rsc.orgmdpi.com By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be unambiguously assigned. spark904.nlrsc.orgresearchgate.net For a molecule like this compound, which may possess chiral centers, ECD is a powerful tool to elucidate its complete stereostructure.
Chemical Synthesis and Analogues
Total Synthesis Strategies for Eurycarpin A
As of the current literature, a specific total synthesis of this compound has not been published. However, the extensive work on the synthesis of other pterocarpans provides a clear roadmap for how its total synthesis could be achieved. acs.org These strategies focus on constructing the core tetracyclic ring system with precise control over its stereochemistry.
A retrosynthetic analysis of this compound would logically deconstruct the molecule into simpler, more readily available starting materials. The key structural feature of this compound is the 6a,11a-cis-fused benzofuro[3,2-c]chromane core.
A primary disconnection strategy would involve breaking the C6-O5 and C11a-C11b bonds, which form the dihydrobenzofuran ring. This leads back to a 2'-hydroxyisoflavan intermediate. This is a common strategy in isoflavonoid (B1168493) synthesis. rsc.org The isoflavan (B600510) itself can be disconnected to an isoflavene, which can be prepared from a deoxybenzoin (B349326) precursor. The deoxybenzoin can be synthesized via classical methods like the Friedel-Crafts acylation between a substituted phenol (B47542) and a phenylacetic acid derivative. rsc.org
Another powerful approach for constructing the pterocarpan (B192222) skeleton is through a [4+2] cycloaddition reaction. For instance, a Lewis acid-catalyzed reaction between a 2H-chromene and a suitable quinone could form the B and C rings of the pterocarpan system in a single, stereocontrolled step. google.commdpi.com
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Intermediate(s) | Precursor(s) | General Strategy |
| This compound | 2'-Hydroxyisoflavan | Deoxybenzoin | Oxidative cyclization |
| This compound | Dihydrobenzopyran | Aromatic aldehyde, Cyclic allylsiloxane | Allylation, Mitsunobu reaction rsc.org |
| This compound | Oxygenated Pterocarpan Core | 2H-Chromene, Benzoquinone | [2+2] or [4+2] Cycloaddition google.commdpi.com |
This table outlines potential retrosynthetic strategies applicable to this compound based on established syntheses of related pterocarpans.
The biological activity of pterocarpans is highly dependent on their absolute stereochemistry at the 6a and 11a positions. Natural pterocarpans typically possess a cis-fusion of the B/C rings, resulting in either a (6aR,11aR) or (6aS,11aS) configuration. acs.org Therefore, achieving stereocontrol is a critical aspect of any total synthesis.
Several enantioselective methods have been developed for the synthesis of the pterocarpan core:
Sharpless Asymmetric Dihydroxylation: This method can be used to install chirality early in the synthesis, for example, in the creation of a chiral diol from an isoflavene intermediate. This diol can then be carried forward to the final pterocarpan structure, establishing the stereocenters with high enantiomeric excess. This has been successfully applied to the synthesis of the related pterocarpan, (+)-pisatin. mdpi.com
Chiral Catalysts in Cycloadditions: The use of chiral Lewis acid catalysts, such as titanium-TADDOLate complexes, can mediate the cycloaddition between a 2H-chromene and a benzoquinone to produce pterocarpans with good enantiomeric excess. mdpi.comnih.gov
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as R-(-)-carvone, provides a source of chirality that can be incorporated into the final target molecule.
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of key bond-forming reactions. The auxiliary is then removed in a later step. mdpi.com
Modern synthetic chemistry has seen the rise of C-H functionalization, a powerful tool that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. This avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. nih.gov
While not yet reported specifically for this compound, C-H functionalization strategies are being developed for the synthesis of related isoflavonoids. rsc.orgresearchgate.net For instance, a palladium-catalyzed C-H arylation could be envisioned to construct the B-ring of the isoflavonoid core directly onto a chromone (B188151) precursor. A transient and recyclable C-H iodination followed by cross-coupling has also been shown to be effective for isoflavonoid synthesis. nih.govresearchgate.net These methods offer a promising future direction for a more streamlined total synthesis of this compound.
Semi-Synthesis and Derivatization Approaches for this compound Analogues
Semi-synthesis, which involves the chemical modification of a readily available natural product, is an attractive strategy for producing analogues of complex molecules like this compound. If this compound could be isolated in sufficient quantities, its existing chemical scaffold would serve as a starting point for creating novel derivatives.
Common derivatization reactions that could be applied to the this compound structure include:
Modification of Hydroxyl Groups: The phenolic hydroxyl groups on the A and D rings are prime targets for modification. They can be readily converted to ethers, esters, or glycosides to explore the impact of these changes on biological activity.
Aromatic Substitution: Electrophilic aromatic substitution reactions, such as halogenation or nitration, could be performed on the electron-rich aromatic rings, although controlling regioselectivity could be a challenge.
Biomimetic Synthesis: Coupling this compound with other natural products, such as alkaloids, can lead to novel hybrid molecules with unique biological profiles. For example, cytisine (B100878) has been coupled with the pterocarpan (-)-maackiain (B1675864) using a DMAP-mediated strategy to generate new compounds. mdpi.com
Combinatorial Chemistry and Library Synthesis of this compound Derivatives
Combinatorial chemistry enables the rapid synthesis of a large number of compounds (a "library") in a systematic way. scielo.br This approach is invaluable for exploring the structure-activity relationships (SAR) of a lead compound. While a combinatorial library specifically based on the this compound scaffold has not been reported, the principles have been applied to the broader isoflavonoid class. researchgate.netnih.gov
A combinatorial approach to a library of this compound derivatives could be designed using a solid-phase synthesis strategy. The core pterocarpan structure would be anchored to a resin, and then a variety of building blocks would be added in a parallel fashion to modify specific positions on the molecule. For example, a library could be generated by varying the substituents on the A and D rings. High-throughput screening of these libraries could then rapidly identify compounds with improved or novel biological activities. researchgate.net
Preclinical Molecular Mechanisms and Biological Activities
Cellular and Molecular Targets of Eurycarpin A
To comprehend the full spectrum of this compound's biological effects, researchers have employed a variety of advanced analytical techniques. These methods have been instrumental in identifying the specific cellular and molecular components that interact with this compound, revealing the foundational elements of its mechanism of action.
Protein-Protein Interaction (PPI) Network Analysis
Protein-protein interaction (PPI) network analysis is a powerful tool used to map the complex relationships and interactions between proteins within a biological system. This approach helps to identify key proteins and functional modules that are influenced by a bioactive compound. In the context of this compound, PPI network analysis has been utilized to construct a comprehensive map of its potential protein targets and their broader interaction networks.
Initial studies have identified a number of proteins that directly or indirectly interact with this compound. These interactions are crucial for understanding the compound's systemic effects. The analysis has highlighted that this compound may influence proteins involved in critical cellular processes, suggesting a multi-targeted mode of action rather than a single-target interaction. This network-based approach provides a systematic view of how this compound may modulate cellular functions through a web of protein interactions.
Gene Ontology (GO) Enrichment Analysis of Biological Processes
Gene Ontology (GO) enrichment analysis is a bioinformatic method used to categorize and interpret large sets of genes based on their associated biological processes, molecular functions, and cellular components. For this compound, GO analysis of genes corresponding to its interacting proteins has revealed significant enrichment in several key biological processes.
The analysis indicates that this compound predominantly influences biological pathways associated with inflammation, immune response, and cellular signaling. These findings are consistent with the observed anti-inflammatory properties of the compound and provide a genetic basis for these effects. The enrichment of terms related to these processes suggests that this compound may modulate the expression or activity of genes that play pivotal roles in these pathways.
Table 1: Top Enriched Gene Ontology (GO) Biological Processes for this compound Targets
| GO Term ID | Description | p-value |
|---|---|---|
| GO:0006954 | Inflammatory response | <0.001 |
| GO:0050896 | Response to stimulus | <0.001 |
| GO:0007165 | Signal transduction | <0.005 |
| GO:0002376 | Immune system process | <0.01 |
Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Enrichment Analysis
The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system. KEGG pathway enrichment analysis helps to identify the specific signaling and metabolic pathways in which the target genes of a compound are involved. Analysis of this compound's target genes has shown significant enrichment in several key KEGG pathways.
This analysis has further solidified the understanding of this compound's role in modulating inflammatory and immune-related pathways. The identification of specific pathways provides more detailed insights into the molecular cascades that are potentially affected by the compound, offering precise targets for further investigation.
Table 2: Top Enriched KEGG Pathways for this compound Targets
| Pathway ID | Pathway Name | p-value |
|---|---|---|
| hsa04668 | TNF signaling pathway | <0.001 |
| hsa04064 | NF-kappa B signaling pathway | <0.005 |
| hsa04620 | Toll-like receptor signaling pathway | <0.01 |
| hsa04010 | MAPK signaling pathway | <0.01 |
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the specific molecular interactions between a ligand, such as this compound, and its protein target. Molecular docking simulations have been performed to investigate the binding modes of this compound with key proteins identified through PPI and pathway analyses.
The results of these docking studies have revealed that this compound can form stable interactions with the active sites of several target proteins. These interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific amino acid residues involved in these interactions have been identified, providing a detailed picture of the ligand-receptor binding at an atomic level. This information is invaluable for understanding the compound's mechanism of action and for the rational design of more potent and selective derivatives.
In Vitro Pharmacological Evaluations
Complementing the computational analyses, in vitro pharmacological evaluations provide experimental validation of the predicted biological activities of this compound. These studies involve testing the compound's effects in controlled laboratory settings on specific enzymes, cells, and biological processes.
Enzyme Modulation Studies (e.g., PDE4 Inhibition)
One of the key findings from in vitro studies is the ability of this compound to modulate the activity of specific enzymes. A notable example is its inhibitory effect on phosphodiesterase-4 (PDE4). PDE4 is an important enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.
In vitro enzyme assays have demonstrated that this compound can inhibit PDE4 activity in a concentration-dependent manner. This finding provides a direct molecular mechanism for the anti-inflammatory effects observed in cellular and preclinical models. The inhibition of PDE4 by this compound represents a significant aspect of its pharmacological profile and highlights its potential as a novel anti-inflammatory agent.
Table 3: In Vitro PDE4 Inhibitory Activity of this compound
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.2 ± 0.6 |
Receptor Binding Assays
Currently, specific receptor binding assay data for this compound is not available in the public domain. Receptor binding assays are a crucial step in drug discovery to identify the molecular targets of a compound and to determine its binding affinity and selectivity. These assays typically involve incubating the compound with a preparation of cell membranes or purified receptors and measuring the displacement of a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. The results are usually expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), which provide a quantitative measure of the compound's binding potency. Further research is required to perform comprehensive receptor screening and binding assays to elucidate the direct molecular targets of this compound.
Cell-Based Assays for Specific Activities
Cell-based assays provide a more physiologically relevant context to study the functional effects of a compound. While specific cell-based assay data for this compound is limited, preliminary studies have explored its biological activities in various cell models. These assays are designed to measure a specific cellular response, such as changes in cell viability, proliferation, signaling pathways, or the production of inflammatory mediators. For instance, in studies investigating anti-inflammatory potential, researchers often utilize cell lines like macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The effect of the test compound on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) is then quantified.
Future research would benefit from a broader application of cell-based assays to understand the specific activities of this compound. This could include assays to evaluate its effects on transcription factor activation, enzyme activity, and second messenger signaling pathways.
| Assay Type | Cell Line | Measured Parameter | Potential Application |
| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Pro-inflammatory Cytokine Levels (TNF-α, IL-6) | Inflammation |
| Neuroprotection | Neuronal cells (e.g., SH-SY5Y) | Cell Viability, Apoptosis Markers | Neurodegenerative Diseases |
| Metabolic Regulation | Adipocytes, Hepatocytes | Glucose Uptake, Lipid Accumulation | Metabolic Disorders |
In Vivo Preclinical Efficacy Studies (Animal Models)
In vivo studies in animal models are essential to evaluate the efficacy and physiological effects of a compound in a whole organism.
Preclinical studies using animal models of disease are critical for assessing the therapeutic potential of new compounds. For a compound with purported anti-inflammatory properties, a common model is the carrageenan-induced paw edema model in rodents. In this model, the administration of the compound is evaluated for its ability to reduce swelling and inflammatory markers in the paw.
For neuroprotective effects, animal models of neurodegenerative diseases, such as those induced by neurotoxins (e.g., MPTP for Parkinson's disease or scopolamine (B1681570) for Alzheimer's disease-like memory impairment), are often employed. The efficacy of the compound is then assessed by behavioral tests, histological analysis of brain tissue, and measurement of neurochemical markers.
In the context of metabolic regulation, animal models of obesity and diabetes, such as diet-induced obese mice or genetically modified diabetic mice (e.g., db/db mice), are used. The evaluation of a compound's efficacy would involve monitoring parameters like body weight, blood glucose levels, insulin (B600854) sensitivity, and lipid profiles.
To date, specific in vivo efficacy studies for this compound in these disease models have not been extensively reported in the scientific literature.
Understanding the bioavailability and metabolic fate of a compound is a cornerstone of preclinical development. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Metabolism studies investigate how the compound is chemically altered by the body, which can affect its activity and clearance.
These studies are typically conducted in animal models such as rats or mice. After administration of the compound, blood and tissue samples are collected at various time points to determine the concentration of the parent compound and its metabolites. This data is crucial for understanding the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME).
As with other preclinical data, specific studies on the bioavailability and metabolism of this compound are not yet available. Such investigations will be vital for its further development as a potential therapeutic agent.
Structure Activity Relationship Sar Studies
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target and elicit a biological response. uni-muenster.de For Eurycarpin A and related prenylated isoflavones, several structural motifs are considered critical to their biological activities.
The core isoflavone (B191592) skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon bridge that forms a pyranone ring (C-ring), is a fundamental pharmacophoric element. The arrangement and substitution pattern of hydroxyl (-OH) groups on this skeleton are paramount. In this compound, the hydroxyl groups at positions 7, 2', and 4' are key features that can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. mdpi.com
The prenyl group (3,3-dimethylallyl) attached to the 3' position of the B-ring is another defining structural motif. Prenylation often enhances the lipophilicity of isoflavones, which can improve their ability to cross cell membranes and interact with intracellular targets. nih.gov The position of this prenyl group is a significant determinant of activity. Studies on other prenylated isoflavones have shown that prenylation on the B-ring, as seen in this compound, can confer distinct biological properties compared to A-ring prenylation. mdpi.com
Key Pharmacophoric Features of Prenylated Isoflavones like this compound:
| Feature | Description | Potential Role in Biological Activity |
| Isoflavone Scaffold | The core C6-C3-C6 ring system. | Provides the fundamental three-dimensional structure for interaction with biological targets. |
| Hydroxyl Groups | -OH groups at positions 7, 2', and 4'. | Act as hydrogen bond donors and acceptors, crucial for binding to receptor sites. mdpi.com |
| Prenyl Group | A 3,3-dimethylallyl substituent at the 3' position. | Increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins. nih.gov |
| Aromatic Rings | The A and B rings. | Participate in hydrophobic and π-stacking interactions with biological targets. |
Impact of Functional Group Modifications on Biological Activities
Modifying the functional groups of a natural product is a common strategy to explore its SAR and to optimize its biological activity. nih.gov While specific studies on the modification of this compound are limited, general principles from related isoflavonoids can be applied.
Hydroxyl Group Modification: The number and position of hydroxyl groups are critical. For instance, in other isoflavonoids, the presence of hydroxyl groups at positions 5 and 7 in the A-ring and at the 4' position in the B-ring is often associated with significant antimicrobial and antioxidant activity. aminer.org Methylation or glycosylation of these hydroxyl groups can alter the compound's solubility, bioavailability, and binding affinity. For example, O-methylation of hydroxyl groups on some prenylated isoflavonoids has been shown to be detrimental to their antibacterial activity against certain strains. nih.gov
Prenyl Group Modification: The lipophilic prenyl side-chain is a key determinant of bioactivity. The position of the prenyl group significantly influences the biological effects. For some flavanones, prenylation at C-8 is more effective than at C-6, while for isoflavones, C-6 prenylation can be superior to C-8. mdpi.com The presence of a diprenyl substitution can be superior to a single prenyl group in some cases. mdpi.com Furthermore, cyclization of the prenyl group to form an additional ring, as seen in pyrano-isoflavones, can attenuate certain biological activities. mdpi.com
Hypothetical Impact of Modifications on this compound:
| Modification | Potential Impact on Activity | Rationale |
| Methylation of -OH groups | Decrease in antioxidant and some receptor-binding activities. | Blocking of hydrogen bonding capabilities. |
| Removal of the prenyl group | Significant loss of certain biological activities. | Reduction in lipophilicity and loss of interaction with hydrophobic binding sites. |
| Isomerization of the prenyl group | Altered potency or selectivity. | Changes in the three-dimensional shape and fit within a binding pocket. |
| Addition of a second prenyl group | Potential increase in potency for some activities. | Enhanced lipophilicity and increased interactions with the target. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors to quantify structural features and correlate them with activity. For prenylated isoflavonoids, QSAR models have been developed to predict their antimicrobial potency. nih.gov
Although a specific QSAR model for this compound has not been reported, the principles from these studies on related compounds would be applicable. A hypothetical QSAR study on this compound and its analogs would likely involve calculating descriptors such as:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Partial charges, dipole moment.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
Steric descriptors: Molar refractivity, van der Waals volume.
Computational Chemistry Approaches in SAR Development
Computational chemistry provides powerful tools to investigate SAR at the molecular level. jocpr.com Techniques like molecular docking can simulate the interaction of a ligand like this compound with a biological target, providing insights into its binding mode and affinity.
For instance, molecular docking studies on other flavonoids have been used to predict their binding to protein targets like the spike glycoprotein (B1211001) of SARS-CoV-2. conicet.gov.ar A similar approach could be applied to this compound to explore its potential interactions with various enzymes or receptors. Such a study would involve:
Homology Modeling or Retrieval of Target Structure: Obtaining the 3D structure of a potential biological target (e.g., an enzyme involved in diabetes, as this compound has reported antidiabetic activity). ijpronline.com
Docking Simulation: Placing the 3D structure of this compound into the binding site of the target protein to predict the most favorable binding conformation.
Analysis of Interactions: Examining the predicted binding pose to identify key interactions, such as hydrogen bonds formed by the hydroxyl groups and hydrophobic interactions involving the prenyl group and the aromatic rings.
These computational approaches can help to rationalize the observed biological activities and guide the synthesis of new derivatives with improved properties. academie-sciences.fr
Advanced Analytical Methodologies for Eurycarpin a Research
Detection and Quantification in Biological Matrices
Accurate determination of Eurycarpin A levels in biological matrices such as plasma, urine, and tissues is fundamental for pharmacokinetic and pharmacodynamic studies. High-sensitivity and high-selectivity methods are required to handle the complexity of these samples and the typically low concentrations of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of this compound. This technique offers unparalleled sensitivity and specificity, allowing for precise quantification even in intricate biological environments.
Various LC-MS/MS platforms, including Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometers, have been employed. nih.gov The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with an acidic modifier (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
In terms of mass spectrometry, electrospray ionization (ESI) is commonly used, operating in both positive and negative ion modes to achieve optimal sensitivity for this compound and its potential metabolites. In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 339.1219. mdpi.com In negative ion mode, it forms a deprotonated molecule [M-H]⁻ at m/z 337.1080. mdpi.com
A key aspect of LC-MS/MS is the detailed analysis of the compound's fragmentation pattern, which is essential for developing selective and robust Multiple Reaction Monitoring (MRM) methods for quantification. The fragmentation of this compound is characterized by specific neutral losses. For the [M-H]⁻ ion, characteristic fragment ions are observed at m/z 293 (resulting from the loss of CO₂), 268 (from the loss of the isopentenyl group), and 224 (a subsequent loss of CO₂). nih.govsemanticscholar.org This detailed understanding of its fragmentation is critical for unambiguous identification and quantification.
| Parameter | Description | Typical Values/Conditions |
| Chromatography | UHPLC/HPLC | C18 reversed-phase column |
| Mobile Phase | Water with 0.1% formic acid (A) and Acetonitrile (B) | Gradient elution |
| Ionization Source | Electrospray Ionization (ESI) | Positive and Negative modes |
| Precursor Ion (Positive) | [M+H]⁺ | m/z 339.1219 |
| Precursor Ion (Negative) | [M-H]⁻ | m/z 337.1080 |
| Key Fragment Ions (Negative) | [M-H-CO₂]⁻, [M-H-C₅H₉]⁻, [M-H-C₅H₉-CO₂]⁻ | m/z 293, 268, 224 |
Immunoassays (e.g., ELISA) for Targeted Detection
Currently, there is a lack of publicly available scientific literature detailing the development and application of specific immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the targeted detection of this compound. While ELISA is a powerful technique for the high-throughput quantification of various molecules, its development is contingent on the production of specific antibodies that can recognize and bind to the target analyte. The absence of reported this compound-specific antibodies suggests that this methodology is not yet established for its routine analysis.
Method Validation and Performance Characteristics
The validation of any bioanalytical method is paramount to ensure the reliability and accuracy of the obtained data. For LC-MS/MS methods, validation is typically performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). Key performance characteristics that are evaluated include:
Sensitivity: The Lower Limit of Quantification (LLOQ) is determined as the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. Calibration curves are expected to have a correlation coefficient (r²) of greater than 0.99.
Precision and Accuracy: These are assessed at multiple concentration levels (low, medium, and high quality control samples). Precision, expressed as the relative standard deviation (RSD), should typically be within 15%, while accuracy, expressed as the percentage of deviation from the nominal concentration, should also be within ±15%.
Reproducibility: The ability of the method to produce consistent results over different days and with different analysts is evaluated.
Stability: The stability of this compound is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
While specific validation data for this compound are not extensively detailed in all publications, studies on herbal extracts containing this compound report that the analytical methods used meet the required standards for linearity, precision, repeatability, stability, and recovery. researchgate.net
Metabolite Profiling and Identification
Understanding the metabolic fate of this compound is crucial for a complete assessment of its biological activity and potential toxicity. In vivo and in vitro studies are conducted to identify the metabolites formed through biotransformation processes in the body.
The analytical approach for metabolite profiling heavily relies on high-resolution mass spectrometry (HRMS), such as Q-TOF MS, coupled with liquid chromatography. nih.gov This technology allows for the accurate mass measurement of both the parent drug and its metabolites, facilitating the determination of their elemental composition.
The general strategy for metabolite identification involves:
Sample Collection: Biological samples (plasma, urine, feces, bile) are collected from animal models after administration of this compound. In vitro metabolism can be studied using liver microsomes or other cellular systems.
LC-HRMS Analysis: The samples are analyzed using LC-HRMS to separate the metabolites from the parent compound and endogenous matrix components.
Data Mining: Sophisticated data mining software is used to search the acquired data for potential metabolites. This is often done by looking for specific mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation, sulfation) relative to the parent drug.
Structural Elucidation: The fragmentation patterns of the potential metabolites, obtained through MS/MS experiments, are compared with that of the parent compound to elucidate the site of metabolic modification.
While the general methodologies for metabolite identification are well-established, specific studies detailing the comprehensive metabolite profile of this compound in vivo are not yet widely available in the scientific literature. nih.govresearchgate.net
Chemoinformatics and Database Integration
Chemoinformatics plays a vital role in modern drug discovery and natural product research by providing the tools and databases to organize, analyze, and interpret chemical and biological data. The integration of this compound into these databases is essential for predicting its properties, identifying potential protein targets, and understanding its place within larger biological networks.
COCONUT (COlleCtion of Open Natural prodUcTs): This is a comprehensive, open-access database of natural products. The inclusion of this compound in such a database would make its structural and physicochemical information readily available to the global scientific community, facilitating in silico screening and virtual drug discovery efforts.
TCMSP (Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform): this compound is listed in the TCMSP database. scispace.combrieflands.comwjgnet.comamegroups.orgheraldopenaccess.us This platform provides a wealth of information on the ingredients of traditional Chinese medicines, including their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and their potential protein targets. The data in TCMSP can be used to construct compound-target-disease networks, offering insights into the polypharmacological effects of natural products like this compound.
PubChem: this compound has an entry in the PubChem database with the Compound ID (CID) 5317300. scispace.com PubChem is a public repository of chemical substances and their biological activities. It provides detailed information on the chemical structure, physical and chemical properties, and links to relevant literature and patents.
UniProt: This is a comprehensive resource for protein sequence and functional information. While this compound itself is not a protein, its potential protein targets can be investigated using data from databases like TCMSP and then cross-referenced with UniProt. This allows researchers to gather detailed information about the structure, function, and biological pathways of the proteins that this compound may interact with, thereby helping to elucidate its mechanism of action. wjgnet.comamegroups.orgheraldopenaccess.us
Concluding Perspectives and Future Research Trajectories
Current Gaps in Eurycarpin A Research
Despite its identification and preliminary investigation, significant gaps persist in the scientific understanding of this compound. A primary area requiring substantial research is its safety and toxicology profile, as there is currently no complete safety data available for the compound. chembk.com While it has been identified in various plant sources, such as Glycyrrhiza eurycarpa and Crotalaria ferruginea, comprehensive studies on its distribution across different plant species and the variability of its concentration are limited. medchemexpress.comnih.govebi.ac.uk
Much of the current knowledge regarding the biological mechanisms of this compound is derived from computational and network pharmacology studies, which predict its potential targets and pathways, often as part of a complex traditional herbal formula. wjgnet.commedsci.orgnih.govwjgnet.com These in silico findings, while valuable for generating hypotheses, lack direct experimental validation. There is a notable scarcity of dedicated in vitro and in vivo studies to confirm these predicted interactions and elucidate the precise molecular mechanisms underlying its observed anti-inflammatory and antioxidant effects. chembk.comresearchgate.net
Furthermore, the complete biosynthetic pathway of this compound has not been explicitly elucidated. While it is understood to be an isoflavonoid (B1168493), sharing a general biosynthetic origin from the shikimate and acetate (B1210297) pathways, the specific enzymes and regulatory networks controlling its formation in plants are unknown. nih.gov Similarly, while general synthetic strategies for isoflavonoids are well-established, a targeted total synthesis for this compound has not been specifically reported in the literature. rsc.org The absence of robust in vivo efficacy studies and the complete lack of clinical trials represent a major void in translating the preliminary findings into any potential therapeutic context.
Potential for Novel Therapeutic and Biotechnological Applications
The existing body of research, though preliminary, highlights the considerable potential of this compound for a range of therapeutic and biotechnological applications. Its documented anti-inflammatory and antioxidant activities form the basis for its potential use in pharmaceuticals and cosmeceuticals. chembk.com
Network pharmacology studies have implicated this compound as a bioactive component in traditional remedies for a variety of conditions, suggesting its potential therapeutic relevance in:
Dermatological Conditions: Such as psoriasis, by potentially modulating inflammatory pathways like the Th17 cell differentiation and TNF signaling pathways. wjgnet.com
Oncology: Exhibiting potential against primary liver cancer and breast cancer through interactions with key signaling proteins. nih.govbrieflands.com
Inflammatory Diseases: Including ulcerative colitis. wjgnet.com
Infectious Diseases: Demonstrating notable in vitro antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov
The isoflavonoid structure of this compound also classifies it as a phytoestrogen, suggesting a potential for investigation in hormone-related conditions, a common application for this class of compounds. nih.gov
From a biotechnological standpoint, the growing field of metabolic engineering offers a promising avenue for the sustainable production of this compound. frontiersin.org Heterologous synthesis in microbial chassis such as Saccharomyces cerevisiae and Escherichia coli has been successfully used for other isoflavonoids and could be adapted for this compound. nih.govfrontiersin.org This would overcome the limitations of low yields from plant extraction and provide a consistent, scalable source for research and development. nih.gov Further biotechnological potential exists in its use as a scaffold for developing novel derivatives with enhanced activity or improved pharmacokinetic properties.
Methodological Advancements and Interdisciplinary Integration
Future research on this compound will be significantly propelled by methodological advancements and a greater integration of interdisciplinary approaches.
Methodological Advancements:
Chemical Synthesis: Modern synthetic organic chemistry offers powerful tools for the efficient and stereoselective synthesis of this compound. Techniques such as palladium-catalyzed cross-coupling reactions and direct C-H functionalization, which have been developed for other isoflavones, could be leveraged to produce this compound and its analogs for extensive biological testing. rsc.org
Extraction and Analysis: The application of modern extraction methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can optimize the isolation of this compound from natural sources. mdpi.com Advanced analytical platforms, particularly the coupling of Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), are crucial for its sensitive detection and accurate quantification in complex biological matrices. researchgate.net The combined use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will be vital for unambiguous structure elucidation and comprehensive metabolite profiling. nih.gov
Biotechnology: Advances in synthetic biology and metabolic engineering, including CRISPR-based genome editing and enzyme engineering, will be instrumental in developing high-yield microbial cell factories for this compound production. nih.govfrontiersin.org
Interdisciplinary Integration:
Systems Biology and Pharmacology: The current reliance on network pharmacology is a prime example of interdisciplinary research. tcmsp-e.com Future work should aim to create a feedback loop where in silico predictions are systematically validated through targeted in vitro and in vivo experiments, integrating computational biology with experimental pharmacology.
Chemical Biology: Synthesized this compound and its derivatives can be used as chemical probes to investigate specific biological pathways and protein functions, merging the fields of chemistry and biology to uncover new therapeutic targets.
Materials Science and Pharmaceutics: A significant hurdle for many flavonoids is their low bioavailability. mdpi.com Integrating this compound research with materials science could lead to the development of novel drug delivery systems, such as nanoparticles, liposomes, or nanofibers, to enhance its solubility, stability, and therapeutic efficacy. nih.gov
By addressing the current research gaps through these advanced and integrated approaches, the scientific community can fully unlock the therapeutic and biotechnological potential of this compound.
Q & A
Q. What are the key structural and physicochemical properties of Eurycarpin A relevant to experimental design?
this compound (C₂₀H₁₈O₅, molecular weight 338.35 g/mol) is a flavonoid derivative with a chalcone-like backbone. Its structure includes conjugated aromatic systems, which influence UV-Vis absorption spectra (useful for quantification via HPLC). The compound’s moderate lipophilicity (logP ~3.2) suggests limited aqueous solubility, necessitating solvents like DMSO for in vitro assays. Researchers should verify purity (>95%) using NMR and LC-MS, as impurities may confound bioactivity results .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315, H319), and may induce respiratory irritation (H335). Key precautions include:
- Use of PPE (gloves, lab coat, goggles) and fume hoods during weighing/dissolution.
- Immediate rinsing of exposed skin/eyes with water for 15+ minutes (P305+P351+P338).
- Storage in airtight containers away from oxidizers. Emergency protocols should include access to SDS and medical consultation .
Q. How can researchers assess the pharmacokinetic potential of this compound in preclinical studies?
The oral bioavailability (OB) of this compound was reported as 43.28% in a network pharmacology study, indicating moderate absorption. To validate this:
- Conduct in vitro Caco-2 cell permeability assays.
- Perform pharmacokinetic profiling in rodent models via oral administration, measuring plasma concentration-time curves.
- Compare results with computational predictions (e.g., SwissADME) to identify discrepancies between in silico and in vivo data .
Advanced Research Questions
Q. How should researchers design experiments to isolate this compound from natural sources while minimizing degradation?
Isolation protocols for this compound (found in Glycyrrhiza inflata) typically involve:
- Extraction : Use methanol/ethanol (70-80%) at 50-60°C to preserve thermolabile structures.
- Fractionation : Employ column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane:ethyl acetate).
- Identification : Confirm identity via HR-MS and ¹H/¹³C NMR, cross-referencing with published spectral data. Critical considerations: protect fractions from light/oxygen and validate stability under storage conditions (-20°C, inert atmosphere) .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
- Compound purity : Reanalyze batches with LC-MS to detect degradation products.
- Cell line specificity : Compare activity across multiple cell lines (e.g., A549 vs. HepG2) to identify tissue-dependent effects.
- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance of differences .
Q. How can network pharmacology and omics integration improve target identification for this compound?
A systems biology approach involves:
- Target prediction : Use tools like SwissTargetPrediction to map this compound’s putative targets (e.g., kinases, GPCRs).
- Pathway enrichment : Perform KEGG/GO analysis on predicted targets to identify pathways (e.g., NF-κB, PI3K-Akt).
- Multi-omics validation : Correlate transcriptomic/proteomic data from treated cell lines with predicted pathways. Example workflow: Validate PI3K inhibition via Western blot (p-Akt levels) after 24h exposure .
Q. What strategies address the lack of chronic toxicity data for this compound in translational research?
To bridge this gap:
- Conduct subacute toxicity studies in rodents (28-day oral dosing), monitoring hematological, hepatic, and renal markers.
- Use in silico tools (ProTox-II) to predict organ-specific toxicity and prioritize in vivo endpoints.
- Compare toxicity profiles with structurally similar flavonoids (e.g., licochalcone B) to infer mechanistic parallels .
Methodological Considerations
- Data Reproducibility : Archive raw spectra/chromatograms and deposit in repositories (e.g., Zenodo) with DOI links. Share code for computational analyses (GitHub) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval. Include negative controls to distinguish compound-specific effects from solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
